(Cyclopropylmethyl)(1-phenylethyl)amine
CAS No.: 356539-54-3
Cat. No.: VC21299072
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 356539-54-3 |
|---|---|
| Molecular Formula | C12H17N |
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | N-(cyclopropylmethyl)-1-phenylethanamine |
| Standard InChI | InChI=1S/C12H17N/c1-10(13-9-11-7-8-11)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3 |
| Standard InChI Key | DBZLFDOJZXGGBF-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)NCC2CC2 |
| Canonical SMILES | CC(C1=CC=CC=C1)NCC2CC2 |
Introduction
Chemical Structure and Properties
Molecular Structure
(Cyclopropylmethyl)(1-phenylethyl)amine features a unique structure that combines several key functional groups. The molecule contains a cyclopropyl ring connected to a methyl group (cyclopropylmethyl) and a 1-phenylethyl moiety, both joined through a secondary amine linkage. The presence of both the cyclopropyl ring and phenyl group contributes to the compound's distinctive chemical behavior and potential applications .
The compound's structure can be visualized as having three main components:
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A cyclopropyl ring (three-membered carbon ring)
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A methylene linker connecting the cyclopropyl ring to the nitrogen
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A 1-phenylethyl group (phenyl ring with an attached ethyl group containing the chiral center) connected to the nitrogen
Physical and Chemical Properties
(Cyclopropylmethyl)(1-phenylethyl)amine has specific physical and chemical characteristics that define its behavior in various environments. The table below summarizes its key properties:
Chemical Identifiers and Nomenclature
Several standardized identifiers and naming conventions are used to uniquely identify this chemical compound, as outlined in the table below:
Synthetic Approaches
General Methods for Cyclopropylmethyl Amine Synthesis
The synthesis of cyclopropylmethyl amine derivatives, including (cyclopropylmethyl)(1-phenylethyl)amine, typically involves multiple reaction steps. Based on available synthetic pathways for similar compounds, several approaches can be employed to prepare such structures .
One general method for synthesizing cyclopropylmethyl alkyl amines involves the following key steps:
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Reaction of an allylic chloride with hydrogen bromide in the presence of a free radical catalyst to form 1-bromo-3-chloropropane (which can be optionally substituted with alkyl groups)
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Treatment with an alkali metal hydroxide to yield cyclopropyl cyanide
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Reaction of the cyclopropyl cyanide with an appropriate amine and hydrogen to yield the desired cyclopropylmethyl alkyl amine
This multi-step process allows for the controlled construction of the cyclopropyl ring and subsequent functionalization to introduce the amine component.
Specific Synthesis Pathways
For the specific synthesis of (cyclopropylmethyl)(1-phenylethyl)amine, the general approach would likely be modified to include the 1-phenylethyl group. This could potentially be achieved through one of the following routes:
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Starting with cyclopropylmethylamine and reacting it with an appropriate phenylethyl derivative:
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Alternatively, a reductive amination approach might be employed:
The specific reaction conditions, including temperature, pressure, catalysts, and solvents, would need to be optimized for the synthesis of this particular compound to ensure good yields and purity.
Reaction Chemistry
Reactivity Patterns
As a secondary amine, (cyclopropylmethyl)(1-phenylethyl)amine is expected to exhibit reactivity typical of this functional group. The nitrogen atom possesses a lone pair of electrons that can participate in various reactions:
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Nucleophilic reactions: The amine nitrogen can act as a nucleophile, attacking electrophilic centers in various substrates.
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Acid-base reactions: The compound can function as a base, accepting protons from acids to form ammonium salts.
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Alkylation reactions: Further alkylation of the secondary amine is possible to form tertiary amines.
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Acylation reactions: The amine can react with acyl chlorides or anhydrides to form amides.
The presence of the cyclopropyl ring adds another dimension to the compound's reactivity. Cyclopropyl rings are known to possess unique reactivity due to their strained three-membered ring structure, which can undergo ring-opening reactions under certain conditions.
Applications and Significance
Synthetic Building Block
The compound may serve as a valuable synthetic intermediate or building block for preparing more complex molecular structures. The presence of a secondary amine provides a handle for further functionalization, allowing for the construction of diverse chemical libraries.
In organic synthesis, such amine-containing compounds can be utilized as:
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Starting materials for heterocycle synthesis
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Components in cross-coupling reactions
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Substrates for various C-N bond-forming reactions
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Precursors for the preparation of other nitrogen-containing functional groups
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